molecular formula C17H25NO2 B13670429 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine

1-Boc-3-(2,4-dimethylphenyl)pyrrolidine

Cat. No.: B13670429
M. Wt: 275.4 g/mol
InChI Key: NCIQWPRVBORXJH-UHFFFAOYSA-N
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Description

1-Boc-3-(2,4-dimethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 2,4-dimethylphenyl group attached to the third carbon of the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylphenyl bromide and pyrrolidine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a nucleophilic substitution reaction where pyrrolidine reacts with 2,4-dimethylphenyl bromide in the presence of a base.

    Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the resulting compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Boc-3-(2,4-dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium.

Scientific Research Applications

1-Boc-3-(2,4-dimethylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential therapeutic applications, including the development of new drugs for various diseases.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the compound, allowing it to participate in various chemical reactions without undergoing degradation. The 2,4-dimethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological targets.

Comparison with Similar Compounds

1-Boc-3-(2,4-dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:

    1-Boc-3-(3,4-dimethylphenyl)pyrrolidine: Similar structure but with different substitution pattern on the phenyl ring.

    1-Boc-3-(2,3-dimethylphenyl)pyrrolidine: Another isomer with different methyl group positions.

    1-Boc-3-(4-methylphenyl)pyrrolidine: Contains only one methyl group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

tert-butyl 3-(2,4-dimethylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25NO2/c1-12-6-7-15(13(2)10-12)14-8-9-18(11-14)16(19)20-17(3,4)5/h6-7,10,14H,8-9,11H2,1-5H3

InChI Key

NCIQWPRVBORXJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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